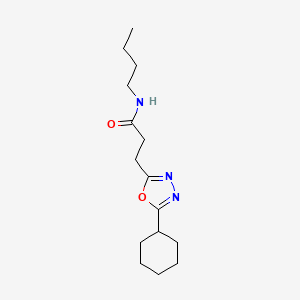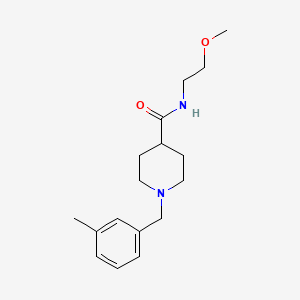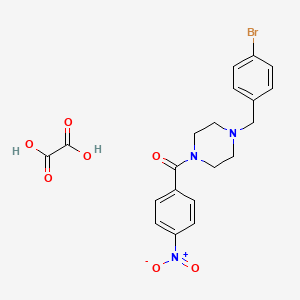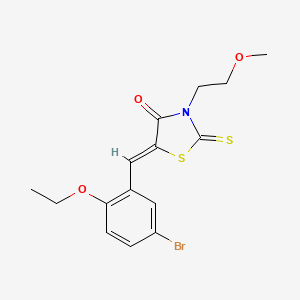
N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide, also known as BCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCP belongs to the class of oxadiazole derivatives, which have been extensively studied for their biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide has also been shown to interact with certain receptors in the body such as the cannabinoid receptors, which are involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. It has also been shown to exhibit anti-tumor effects by inducing apoptosis (cell death) in cancer cells. N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to exhibit anti-bacterial effects by inhibiting the growth of certain bacteria such as Staphylococcus aureus. N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide has also been shown to exhibit insecticidal and fungicidal effects by disrupting the cell membrane of insects and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide is its broad range of potential applications in various fields. It has been shown to exhibit various biological and pharmacological properties, making it a potential candidate for the development of new drugs and pesticides. Another advantage of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide is its relatively low toxicity, making it a safer alternative to other compounds that exhibit similar properties. However, one of the limitations of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide is its relatively low solubility in water, which can make it difficult to use in certain applications. Another limitation of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide is its relatively high cost of synthesis, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide. One direction is the development of new drugs and pesticides based on the properties of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide. Another direction is the study of the mechanism of action of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide, which can provide insights into its potential applications in various fields. Further studies can also be conducted to optimize the synthesis method of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide, which can lead to higher yields and lower costs of production. Finally, the study of the toxicology of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide can provide insights into its safety and potential risks associated with its use.
Synthesemethoden
The synthesis of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide involves the reaction of 5-cyclohexyl-1,3,4-oxadiazole-2-amine with N-butyl-3-bromopropionamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain pure N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide. The yield of N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide obtained from this method is around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to exhibit insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide has been studied for its potential use in the development of new organic electronic devices such as OLEDs and solar cells.
Eigenschaften
IUPAC Name |
N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-2-3-11-16-13(19)9-10-14-17-18-15(20-14)12-7-5-4-6-8-12/h12H,2-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALZQRDPBCUOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NN=C(O1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-methylethanediamide](/img/structure/B4984600.png)
![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)
![2-{[6-(3-methylphenoxy)hexyl]amino}ethanol](/img/structure/B4984633.png)


![1-(3,5-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984658.png)
![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4984665.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4984680.png)
![3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B4984689.png)

![4-[(3,5-dimethyl-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984708.png)